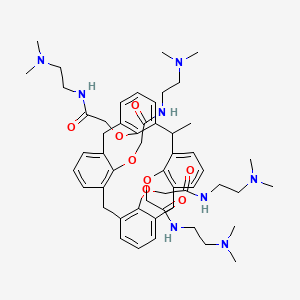
2,2',2'',2'''-((2-Methyl-1,3,5,7(1,3)-tetrabenzenacyClooctaphane-12,32,52,72-tetrayl)tetrakis(oxy))tetrakis(N-(2-(dimethylamino)ethyl)acetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’‘,2’‘’-((2-Methyl-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayl)tetrakis(oxy))tetrakis(N-(2-(dimethylamino)ethyl)acetamide) is a complex organic compound characterized by its unique structural framework This compound features a central tetrabenzenacyclooctaphane core, which is a large, multi-ring system, and is functionalized with four acetamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-((2-Methyl-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayl)tetrakis(oxy))tetrakis(N-(2-(dimethylamino)ethyl)acetamide) typically involves multiple steps:
Formation of the Tetrabenzenacyclooctaphane Core: This step involves the cyclization of benzene derivatives under high-temperature conditions, often using a catalyst such as palladium or platinum to facilitate the formation of the large ring structure.
Functionalization with Acetamide Groups: The core structure is then reacted with acetamide derivatives in the presence of a strong base like sodium hydride (NaH) to introduce the acetamide functionalities.
Introduction of Dimethylaminoethyl Groups: Finally, the compound is treated with dimethylaminoethyl chloride in the presence of a tertiary amine base such as triethylamine (TEA) to attach the dimethylaminoethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems for reagent addition and temperature control would be crucial to maintain the integrity of the complex structure.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the acetamide groups, potentially converting them to amines.
Substitution: The aromatic rings in the tetrabenzenacyclooctaphane core can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the dimethylaminoethyl groups.
Reduction: Amines derived from the reduction of acetamide groups.
Substitution: Halogenated derivatives of the tetrabenzenacyclooctaphane core.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Medicine
Medically, the compound is investigated for its potential as a drug delivery agent due to its ability to form stable complexes with therapeutic molecules, enhancing their solubility and bioavailability.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of advanced polymers and materials with specific properties.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The tetrabenzenacyclooctaphane core provides a rigid framework that can encapsulate smaller molecules, while the acetamide and dimethylaminoethyl groups facilitate interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclodextrins: Like the compound , cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with other molecules.
Calixarenes: These are macrocyclic compounds with a similar ability to encapsulate guest molecules.
Cucurbiturils: Another class of macrocyclic compounds known for their ability to form host-guest complexes.
Uniqueness
What sets 2,2’,2’‘,2’‘’-((2-Methyl-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayl)tetrakis(oxy))tetrakis(N-(2-(dimethylamino)ethyl)acetamide) apart is its combination of a large, rigid core with multiple functional groups that enhance its reactivity and versatility. This makes it a valuable tool in various fields of research and industry, offering unique properties not found in simpler macrocyclic compounds.
Propriétés
Formule moléculaire |
C53H74N8O8 |
|---|---|
Poids moléculaire |
951.2 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-2-[[26,27,28-tris[2-[2-(dimethylamino)ethylamino]-2-oxoethoxy]-8-methyl-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]oxy]acetamide |
InChI |
InChI=1S/C53H74N8O8/c1-37-44-20-12-18-42(52(44)68-35-48(64)56-24-28-60(6)7)31-40-16-10-14-38(50(40)66-33-46(62)54-22-26-58(2)3)30-39-15-11-17-41(51(39)67-34-47(63)55-23-27-59(4)5)32-43-19-13-21-45(37)53(43)69-36-49(65)57-25-29-61(8)9/h10-21,37H,22-36H2,1-9H3,(H,54,62)(H,55,63)(H,56,64)(H,57,65) |
Clé InChI |
XYJZSUATWITWSG-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=CC=CC(=C2OCC(=O)NCCN(C)C)CC3=CC=CC(=C3OCC(=O)NCCN(C)C)CC4=C(C(=CC=C4)CC5=C(C1=CC=C5)OCC(=O)NCCN(C)C)OCC(=O)NCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


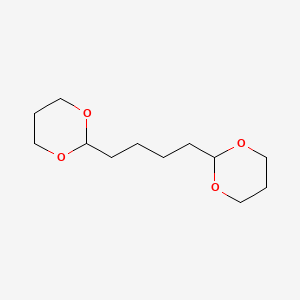
![Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile hydrochloride](/img/structure/B12946593.png)
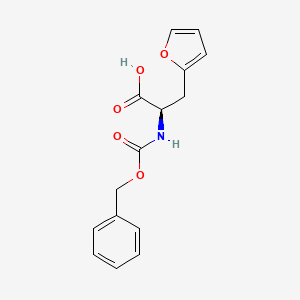
![6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine](/img/structure/B12946601.png)
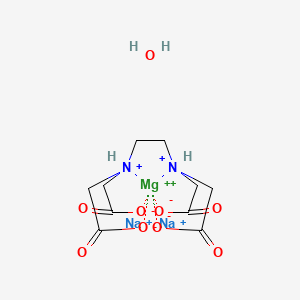
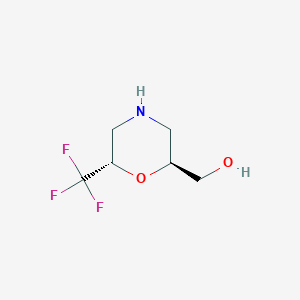
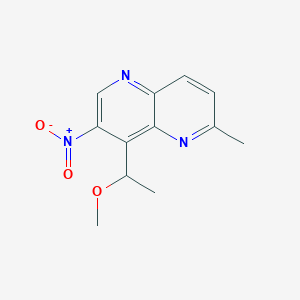
![2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12946633.png)
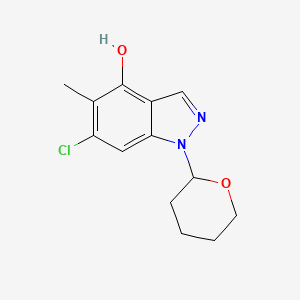
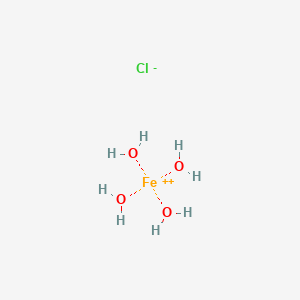

![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B12946665.png)
![2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol](/img/structure/B12946689.png)
![Dispiro[2.0.2.1]heptan-7-amine](/img/structure/B12946697.png)
